

An In-depth Technical Guide to MeOSuc-Gly-Leu-Phe-AMC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MeOSuc-Gly-Leu-Phe-AMC

Cat. No.: B15589221

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Introduction

MeOSuc-Gly-Leu-Phe-AMC is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of chymotrypsin-like protease activity. Its principal application lies in the study of the 20S proteasome, a key component of the ubiquitin-proteasome system, which is integral to cellular protein homeostasis and a significant target in drug discovery, particularly in oncology and neurodegenerative diseases. This guide provides a comprehensive overview of its biochemical properties, experimental applications, and data interpretation.

Core Principles

MeOSuc-Gly-Leu-Phe-AMC consists of a four-amino-acid peptide sequence (Gly-Leu-Phe) linked to a methoxysuccinyl (MeOSuc) protecting group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus. The intact molecule is non-fluorescent. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC group by a protease with chymotrypsin-like specificity, the free AMC is released. The liberated AMC fluoresces intensely, and the rate of fluorescence increase is directly proportional to the enzymatic activity.

Chemical and Physical Properties

Property	Value
Full Name	Methoxysuccinyl-Glycyl-Leucyl-Phenylalanyl-7-amino-4-methylcoumarin
Molecular Formula	C32H38N4O9
Molecular Weight	606.67 g/mol
Excitation Wavelength	355-380 nm
Emission Wavelength	440-460 nm

Data Presentation

The utility of **MeOSuc-Gly-Leu-Phe-AMC** as a substrate is best characterized by its kinetic parameters, which describe the efficiency and affinity of the enzyme-substrate interaction. These parameters, the Michaelis constant (K_m) and the maximum velocity (V_{max}), are crucial for comparative studies of enzyme activity and inhibitor screening.

It is important to note that these values are highly dependent on the specific enzyme, buffer conditions, pH, and temperature. The following table provides a template for the presentation of such data, which should be determined empirically for each experimental setup.

Enzyme	K_m (μM)	V_{max} (relative fluorescence units/sec)	k_{cat}/K_m ($M^{-1}s^{-1}$)
20S Proteasome (Human)	User Determined	User Determined	User Determined
α -Chymotrypsin	User Determined	User Determined	User Determined

Experimental Protocols

The following is a generalized protocol for the use of **MeOSuc-Gly-Leu-Phe-AMC** in a 96-well plate format for the measurement of chymotrypsin-like activity in purified enzyme preparations or cell lysates.

Reagents and Materials

- **MeOSuc-Gly-Leu-Phe-AMC**
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)
- Purified enzyme or cell lysate
- Protease inhibitor (e.g., MG-132 for proteasome) for negative controls
- 96-well black, flat-bottom microplate
- Fluorescence microplate reader

Stock Solution Preparation

- Prepare a 10 mM stock solution of **MeOSuc-Gly-Leu-Phe-AMC** in DMSO.
- Store the stock solution at -20°C, protected from light.

Assay Procedure

- Prepare the working substrate solution: Dilute the 10 mM stock solution of **MeOSuc-Gly-Leu-Phe-AMC** in assay buffer to the desired final concentration (typically in the range of 10-100 µM).
- Prepare the enzyme/lysate: Dilute the purified enzyme or cell lysate in cold assay buffer to the desired concentration.
- Set up the reactions:
 - Test wells: Add 50 µL of the diluted enzyme/lysate to the wells of the 96-well plate.
 - Negative control wells: To a separate set of wells, add 50 µL of the diluted enzyme/lysate that has been pre-incubated with a specific inhibitor (e.g., 10 µM MG-132 for 30 minutes at 37°C) to measure non-specific fluorescence.

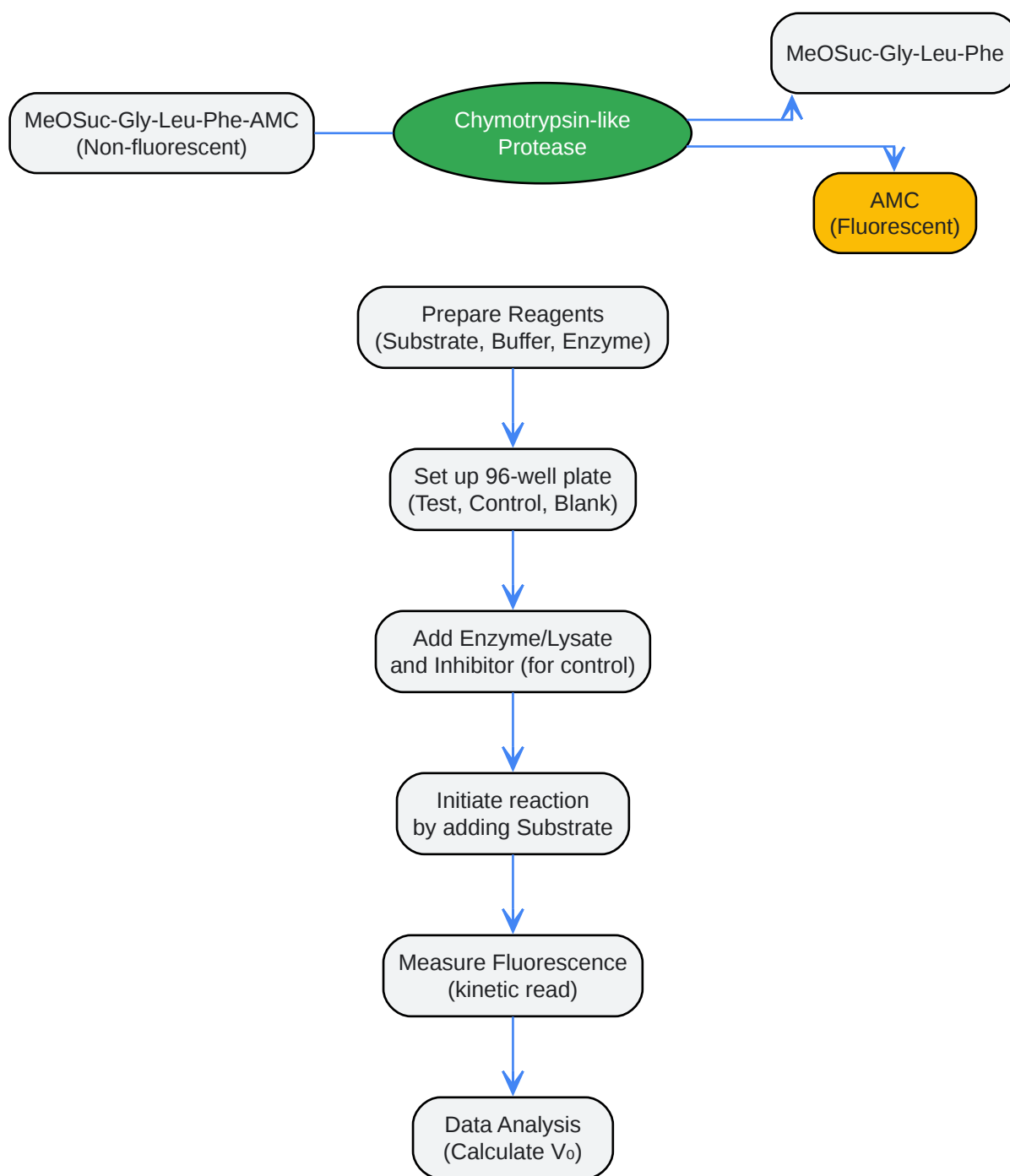
- Blank wells: Add 50 μL of assay buffer to wells to measure background fluorescence.
- Initiate the reaction: Add 50 μL of the working substrate solution to all wells to bring the total volume to 100 μL .
- Incubation and measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
- Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at a constant temperature (e.g., 37°C).

Data Analysis

- Subtract the background fluorescence (from the blank wells) from all readings.
- Subtract the fluorescence of the inhibitor-treated wells (negative control) from the corresponding test wells to determine the specific chymotrypsin-like activity.
- Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V_0).
- The slope of this linear portion corresponds to the rate of substrate hydrolysis and is proportional to the enzyme activity.
- To determine K_m and V_{max} , perform the assay with varying concentrations of **MeOSuc-Gly-Leu-Phe-AMC** and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Enzymatic Cleavage of MeOSuc-Gly-Leu-Phe-AMC



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- To cite this document: BenchChem. [An In-depth Technical Guide to MeOSuc-Gly-Leu-Phe-AMC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15589221#what-is-meosuc-gly-leu-phe-amc\]](https://www.benchchem.com/product/b15589221#what-is-meosuc-gly-leu-phe-amc)

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